2-{8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid

Lipophilicity Drug-likeness Spirohydantoin

2-{8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid (CAS 796067-46-4) is a spirocyclic hydantoin derivative belonging to the 1,3-diazaspiro[4.5]decane-2,4-dione acetic acid class. It features a rigid spiro junction linking a cyclohexane ring (bearing an 8-tert-butyl substituent) to a hydantoin core, and a pendant acetic acid moiety that provides a functional handle for derivatization.

Molecular Formula C14H22N2O4
Molecular Weight 282.34
CAS No. 796067-46-4
Cat. No. B2888458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid
CAS796067-46-4
Molecular FormulaC14H22N2O4
Molecular Weight282.34
Structural Identifiers
SMILESCC(C)(C)C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)O
InChIInChI=1S/C14H22N2O4/c1-13(2,3)9-4-6-14(7-5-9)11(19)16(8-10(17)18)12(20)15-14/h9H,4-8H2,1-3H3,(H,15,20)(H,17,18)
InChIKeySLVGEMBPBCBIGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-{8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid (CAS 796067-46-4) – Procurement-Relevant Chemical Profile


2-{8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid (CAS 796067-46-4) is a spirocyclic hydantoin derivative belonging to the 1,3-diazaspiro[4.5]decane-2,4-dione acetic acid class [1]. It features a rigid spiro junction linking a cyclohexane ring (bearing an 8-tert-butyl substituent) to a hydantoin core, and a pendant acetic acid moiety that provides a functional handle for derivatization [2]. Its molecular formula is C₁₄H₂₂N₂O₄ (MW = 282.34 g·mol⁻¹), with a calculated partition coefficient (XLogP3) of 1.8 [1]. It is commercially supplied as a research-grade building block, typically at 95% purity, by chemical vendors including Enamine [3].

Why 2-{8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid Cannot Be Simply Replaced by In-Class Analogs


Although the 1,3-diazaspiro[4.5]decane-2,4-dione scaffold is shared among several commercial analogs—including the unsubstituted (CAS 834-45-7) and 8-methyl (CAS 851170-87-1) derivatives—the 8-tert-butyl substitution fundamentally alters the compound's physicochemical profile. The bulky, lipophilic tert-butyl group increases calculated logP by 1.5–1.2 log units relative to the unsubstituted and methyl congeners, respectively [1][2]. This difference in lipophilicity directly affects solubility, membrane permeability, and metabolic stability, making the compounds non-interchangeable in assays where partitioning or non-specific binding are critical factors. Simply substituting a cheaper, more readily available analog risks altering hit-finding outcomes, confounding structure–activity relationship (SAR) interpretation, and compromising reproducibility in downstream biological assays.

Quantitative Differentiation of 2-{8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid Against Closest Analogs


Lipophilicity (Calculated logP) Differentiates the 8-tert-Butyl Derivative from Unsubstituted and 8-Methyl Analogs

The target compound exhibits a significantly elevated calculated octanol–water partition coefficient (XLogP3 = 1.8) compared to its unsubstituted (XLogP3 = 0.3) and 8-methyl (XLogP3 = 0.6) analogs [1][2][3]. This 1.2–1.5 log unit increase is attributed to the steric bulk and hydrocarbon surface area of the tert-butyl group.

Lipophilicity Drug-likeness Spirohydantoin

Molecular Weight and Steric Bulk as Selectivity Determinants

With a molecular weight of 282.34 g·mol⁻¹, the 8-tert-butyl compound is significantly larger than the unsubstituted (226.23 g·mol⁻¹) and 8-methyl (240.26 g·mol⁻¹) analogs [1][2][3]. The tert-butyl group introduces substantial van der Waals volume and steric shielding around the spirocyclic core.

Molecular recognition Binding site complementarity Steric hindrance

Commercial Availability and Purity Specification

The target compound is listed by Enamine as catalog number EN300-11927 with a guaranteed purity of 95% [1]. The unsubstituted analog (CAS 834-45-7) is offered by multiple vendors at comparable purities, but the 8-tert-butyl derivative's availability is more restricted, making source verification and purity confirmation critical for procurement.

Procurement Quality control Building block

Recommended Application Scenarios for 2-{8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid Based on Evidence


Fragment-Based and Structure-Based Drug Design Requiring Enhanced Lipophilicity

The elevated XLogP3 (1.8) of the 8-tert-butyl derivative positions it as a preferred fragment or scaffold when target pockets demand moderate-to-high lipophilicity. Compared to the unsubstituted (XLogP3 = 0.3) and 8-methyl (XLogP3 = 0.6) analogs, this compound is predicted to partition more favorably into hydrophobic protein clefts, making it suitable for hit evolution programs targeting deep, non-polar binding sites [1][2].

Chemical Probe Synthesis Exploiting the Acetic Acid Handle

The pendant acetic acid group serves as a versatile functional handle for amide coupling, esterification, or reduction, enabling rapid derivatization into compound libraries [3]. Researchers aiming to synthesize probe molecules with a bulky hydrophobic anchor can leverage the tert-butyl-substituted spirohydantoin core to interrogate steric effects in target engagement, while the acetic acid moiety facilitates conjugation to biotin or fluorophores.

Physicochemical Property Tuning in Hit-to-Lead Optimization

In a series where the unsubstituted or methyl analogs exhibit sub-optimal permeability or metabolic stability due to low lipophilicity, the 8-tert-butyl variant offers a calculated logP shift of +1.2–1.5 units without altering the core scaffold or the acetic acid functionality [1][2]. This allows medicinal chemists to systematically explore the lipophilicity–activity relationship while maintaining synthetic tractability.

Orthogonal Screening to Mitigate Assay Interference from Promiscuous Aggregators

Spirocyclic hydantoins can occasionally act as promiscuous aggregators in biochemical assays. The distinct physicochemical fingerprint of the tert-butyl analog (higher logP, larger molecular volume) may influence aggregation propensity differently than the less lipophilic analogs [1][2]. Using the 8-tert-butyl compound as a counter-screen control can help identify whether a screening hit is scaffold-independent or specific to the substitution pattern, thereby de-risking false-positive triage.

Quote Request

Request a Quote for 2-{8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.